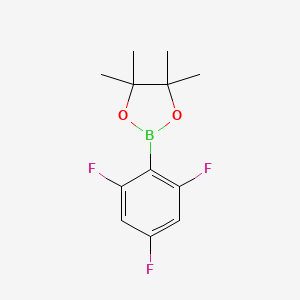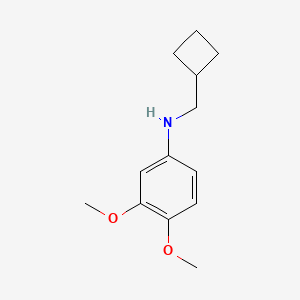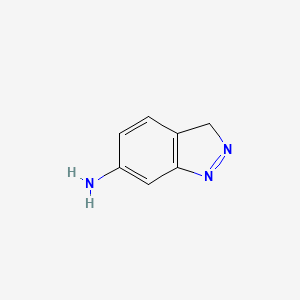
3H-インダゾール-6-アミン
概要
説明
3H-Indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of 3H-Indazol-6-amine consists of a fused benzene and pyrazole ring system with an amine group attached to the sixth position of the indazole ring.
科学的研究の応用
3H-Indazol-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 3H-Indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism .
Mode of Action
3H-Indazol-6-amine interacts with IDO1, leading to the suppression of the protein’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .
Biochemical Pathways
The primary biochemical pathway affected by 3H-Indazol-6-amine is the kynurenine pathway . By inhibiting IDO1, 3H-Indazol-6-amine disrupts the conversion of tryptophan into kynurenine, which can have downstream effects on various biological processes, including immune regulation and neuromodulation .
Result of Action
The suppression of IDO1 expression by 3H-Indazol-6-amine leads to a potent anti-proliferative activity, as demonstrated in human colorectal cancer cells (HCT116) . This compound also causes a G2/M cell cycle arrest in HCT116 cells .
生化学分析
Biochemical Properties
3H-Indazol-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine . By inhibiting IDO1, 3H-Indazol-6-amine can modulate the immune response and has shown potential in cancer immunotherapy . The interaction between 3H-Indazol-6-amine and IDO1 involves binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine .
Cellular Effects
3H-Indazol-6-amine has been shown to exert significant effects on various cell types and cellular processes. In human colorectal cancer cells (HCT116), 3H-Indazol-6-amine exhibited potent anti-proliferative activity, leading to cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways by suppressing the expression of IDO1 protein, which is known to create an immunosuppressive tumor microenvironment . Additionally, 3H-Indazol-6-amine affects gene expression by modulating the levels of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3H-Indazol-6-amine involves its binding interactions with biomolecules, particularly IDO1. By binding to the active site of IDO1, 3H-Indazol-6-amine inhibits the enzyme’s activity, leading to a decrease in kynurenine levels and an increase in tryptophan levels . This inhibition results in the modulation of immune responses, as tryptophan depletion and kynurenine accumulation are associated with immune suppression . Furthermore, 3H-Indazol-6-amine may also interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Indazol-6-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3H-Indazol-6-amine remains stable under physiological conditions, allowing for sustained inhibition of IDO1 and prolonged anticancer activity .
Dosage Effects in Animal Models
The effects of 3H-Indazol-6-amine vary with different dosages in animal models. At lower doses, 3H-Indazol-6-amine has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .
Metabolic Pathways
3H-Indazol-6-amine is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, 3H-Indazol-6-amine affects the metabolic flux of tryptophan and kynurenine, leading to changes in metabolite levels . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic processes . Understanding the metabolic pathways of 3H-Indazol-6-amine is crucial for elucidating its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3H-Indazol-6-amine within cells and tissues are essential for its biological activity. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cells, 3H-Indazol-6-amine may accumulate in specific cellular compartments, influencing its localization and activity . The distribution of 3H-Indazol-6-amine within tissues also determines its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3H-Indazol-6-amine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3H-Indazol-6-amine may localize to the cytoplasm or nucleus, where it can interact with IDO1 and other biomolecules involved in cell cycle regulation and apoptosis . Understanding the subcellular localization of 3H-Indazol-6-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indazol-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of nitroindazoles followed by amination. For instance, the reduction of 3-methyl-6-nitro-1H-indazole followed by methylation steps can yield N,2,3-trimethyl-2H-indazol-6-amine .
Industrial Production Methods
Industrial production of 3H-Indazol-6-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
3H-Indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Known for its use in medicinal chemistry and drug development.
Imidazole: A five-membered ring compound with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
3H-Indazol-6-amine is unique due to its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound in medicinal chemistry and scientific research.
特性
IUPAC Name |
3H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOCOTSYVQOIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







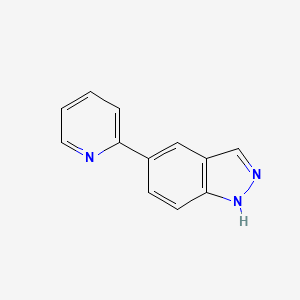
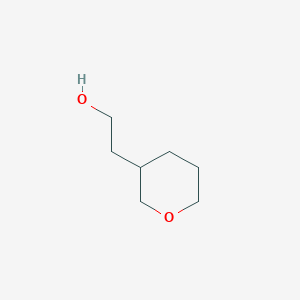
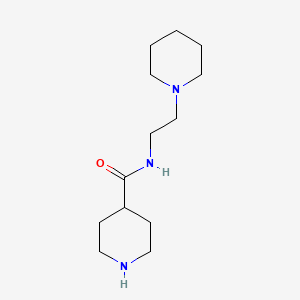
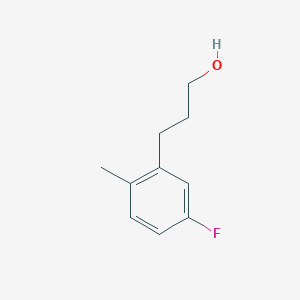
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
